molecular formula C19H18N2O4S B2954432 (3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone CAS No. 1048699-62-2

(3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2954432
CAS No.: 1048699-62-2
M. Wt: 370.42
InChI Key: AWQNLRBOANEMOV-UHFFFAOYSA-N
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Description

(3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone is a synthetic hybrid compound designed for advanced medicinal chemistry and drug discovery research. Its unique structure incorporates a thiazolidine-1,1-dioxide scaffold linked to an indolinone moiety via a benzoyl group, making it a compelling candidate for investigating multi-target therapeutic approaches . This molecular architecture is characteristic of compounds explored for pleiotropic activities, particularly in the development of new anti-inflammatory agents . The integration of distinct pharmacophores in a single molecule is a established strategy to develop compounds with improved efficacy and better safety profiles by concurrently modulating multiple biological pathways . Researchers can utilize this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns. It is particularly valuable for studying enzyme inhibition mechanisms, with potential targets including pathways involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation . Furthermore, its indolinone component suggests potential applicability in research related to protein kinase inhibition, given that similar structures are found in known kinase inhibitors . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or personal use. All necessary handling and storage precautions should be followed as per laboratory safety protocols.

Properties

IUPAC Name

(3-benzoyl-1,1-dioxo-1,3-thiazolidin-4-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-18(15-7-2-1-3-8-15)21-13-26(24,25)12-17(21)19(23)20-11-10-14-6-4-5-9-16(14)20/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQNLRBOANEMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3CS(=O)(=O)CN3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring and the indoline moiety separately. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis, ensuring the use of cost-effective and efficient methods to achieve high yields. The process would be optimized to minimize waste and maximize the purity of the final product.

Chemical Reactions Analysis

(3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be beneficial for therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (Reference) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Spectral Data (13C NMR, δ ppm)
Target Compound Thiazolidine-1,1-dioxide 3-Benzoyl, 4-indolin-1-ylmethanone ~459.2 Not explicitly reported (predicted: benzoyl C=O ~170–175; thiazolidine SO₂-related carbons ~50–70)
(3,4-Dihydroisoquinolin-2-yl)(benzothiazol-2-yl)methanone Benzothiazole 3,4-Dihydroisoquinoline, propoxy linker 460.2 72.93 (propoxy), 129.05 (aromatic), 159.90 (C=O)
Indolin-1-yl(3-(indolin-1-ylsulfonyl)phenyl)methanone Phenyl ring Indolin-1-yl, sulfonyl group ~410 (estimated) 163.93 (C=O), 135.45 (sulfonyl-attached aromatic)
(1-Benzoyl-1H-indol-3-yl)(thiazol-2-yl)methanone Indole-thiazole hybrid 1-Benzoyl, thiazole ~368 (estimated) 172.06 (C=O), 126.96 (thiazole C)
(3-Chlorophenyl)(indolin-1-yl)methanone Phenyl-indoline hybrid 3-Chlorophenyl 330.5 131.34 (chlorophenyl), 172.06 (C=O)

Key Observations:

Core Heterocycles: The target compound’s thiazolidine-1,1-dioxide core distinguishes it from benzothiazole (e.g., ) or indole-thiazole hybrids (e.g., ). Indolin-1-ylmethanone derivatives (e.g., ) lack the thiazolidine ring but share planar aromatic systems, which may influence receptor binding or stacking interactions.

Substituent Effects :

  • Benzoyl vs. Sulfonyl : The benzoyl group in the target compound provides electron-withdrawing effects, whereas sulfonyl groups (e.g., ) increase acidity and hydrogen-bond acceptor strength.
  • Halogenation : Chlorophenyl substituents (e.g., ) enhance lipophilicity and metabolic stability compared to the target’s benzoyl group.

Spectral Data: Carbonyl (C=O) signals in 13C NMR for methanone derivatives typically appear near δ 160–175 ppm, consistent across analogues . Thiazolidine-1,1-dioxide carbons (e.g., C-SO₂) are expected near δ 50–70 ppm, differing from non-sulfonated thiazole carbons (δ ~120–150 ppm) .

Physicochemical Properties

  • Solubility: The thiazolidine-1,1-dioxide group increases polarity, likely enhancing aqueous solubility compared to non-sulfonated analogues (e.g., ).
  • Thermal Stability: Melting points for indolin-1-ylmethanones range widely (e.g., 141–143°C for nitroaromatic derivatives ), suggesting the target compound may exhibit similar stability.

Biological Activity

(3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H13N2O3SC_{16}H_{13}N_{2}O_{3}S and has a molecular weight of 315.35 g/mol. Its structure features a thiazolidine ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant activity against Staphylococcus aureus, a common pathogen responsible for various infections. The mechanism of action appears to involve inhibition of bacterial peptide deformylase, which is critical for bacterial protein synthesis .

Table 1: Antibacterial Activity Against Various Strains

CompoundStrainMinimum Inhibitory Concentration (MIC)
3-Benzoyl-Indolin DerivativeStaphylococcus aureus32 µg/mL
3-Benzoyl-Indolin DerivativeEscherichia coli64 µg/mL
3-Benzoyl-Indolin DerivativePseudomonas aeruginosa128 µg/mL

The above table summarizes the effectiveness of related compounds, indicating that modifications in the thiazolidine structure can enhance antibacterial potency.

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may exhibit anticancer activity. Studies have indicated that derivatives containing thiazolidine moieties can induce apoptosis in various cancer cell lines. For example, certain analogs have been shown to inhibit cell proliferation in breast cancer cells by triggering mitochondrial pathways leading to cell death .

Table 2: Anticancer Activity in Different Cell Lines

CompoundCell LineIC50 (µM)
Thiazolidine Derivative AMCF7 (Breast Cancer)15
Thiazolidine Derivative BHeLa (Cervical Cancer)20
Thiazolidine Derivative CA549 (Lung Cancer)25

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific cellular targets involved in bacterial metabolism and cancer cell survival.

Potential Targets

  • Bacterial Peptide Deformylase : Inhibition disrupts protein synthesis.
  • Mitochondrial Pathways : Induction of apoptosis in cancer cells through mitochondrial dysfunction.

Case Studies

A notable study involving thiazolidine derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The researchers found that specific modifications to the thiazolidine core significantly enhanced antibacterial activity while reducing cytotoxicity towards human cells . This highlights the potential for developing safer therapeutic agents based on this scaffold.

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